

Lucidin-3-O-glucoside: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Lucidin3-O-glucoside*

Cat. No.: *B15286773*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin-3-O-glucoside is a naturally occurring anthraquinone glycoside found in the roots of plants from the Rubiaceae family, most notably the madder plant (*Rubia tinctorum*). This document provides an in-depth technical guide to its chemical structure, properties, and available experimental data. While research on Lucidin-3-O-glucoside is less extensive than on its aglycone, lucidin, or other related glycosides, this paper collates the existing knowledge to support further investigation and potential applications in drug development.

Chemical Structure and Properties

Lucidin-3-O-glucoside consists of a lucidin aglycone (1,3-dihydroxy-2-hydroxymethylantraquinone) linked to a β -D-glucopyranosyl moiety at the 3-hydroxyl position.

Chemical Name: 3-(β -D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione^[1] Synonyms: 1-Hydroxy-2-hydroxymethylantraquinone-3-O- β -glucoside^[1]

The presence of the glucose unit significantly increases the polarity and water solubility of the molecule compared to its aglycone.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₀ O ₁₀	[2][3]
Molecular Weight	432.38 g/mol	[2][3]
CAS Number	22255-29-4	[2][3]
Appearance	Solid powder	[4]
Purity (typical)	≥98% (HPLC)	[4]
Storage	2-8°C, sealed, in a ventilated, dry environment	[4]

Spectroscopic Data

Detailed experimental spectroscopic data for Lucidin-3-O-glucoside is not widely published. The following represents predicted data and information extrapolated from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for Lucidin-3-O-glucoside are not readily available in the public domain. However, analysis of the structurally similar compound, lucidin-3-O-primeveroside, provides expected chemical shift regions. The spectrum of Lucidin-3-O-glucoside would exhibit characteristic signals for the anthraquinone core, the hydroxymethyl group, and the glucose moiety.

Expected ¹H NMR Signals:

- Aromatic protons of the anthraquinone skeleton.
- A singlet for the hydroxymethyl protons.
- An anomeric proton signal for the glucose unit (typically a doublet with a large coupling constant for the β-anomer).
- A series of signals in the carbohydrate region for the remaining glucose protons.

Expected ^{13}C NMR Signals:

- Carbonyl signals for the quinone group.
- Aromatic carbon signals.
- A signal for the hydroxymethyl carbon.
- An anomeric carbon signal.
- Signals for the other carbons of the glucose moiety.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to show a prominent $[\text{M}-\text{H}]^-$ ion in negative ion mode, corresponding to a mass-to-charge ratio (m/z) of approximately 431.1. Fragmentation in MS/MS analysis would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the lucidin aglycone (m/z 269.0).

Experimental Protocols

Isolation and Purification of Lucidin-3-O-glucoside from *Rubia tinctorum*

While a specific protocol for Lucidin-3-O-glucoside is not detailed in the literature, a general procedure can be adapted from methods used for isolating other anthraquinone glycosides from *Rubia tinctorum*.

1. Extraction:

- Dried and powdered roots of *Rubia tinctorum* are extracted with ethanol or a methanol/water mixture.
- The extraction can be performed at room temperature with agitation or under reflux. Note that extraction with ethanol at reflux temperatures may lead to the formation of lucidin- ω -ethyl ether.

2. Preliminary Purification:

- The crude extract is filtered and concentrated under reduced pressure.

- The resulting residue can be subjected to solvent partitioning (e.g., between water and n-butanol) to separate compounds based on polarity. The glycosides will preferentially partition into the butanol phase.

3. Chromatographic Purification:

- The butanol fraction is concentrated and subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase.
- A gradient elution system is typically employed. For reversed-phase chromatography, a gradient of water and acetonitrile (both often containing a small amount of acid like formic or trifluoroacetic acid to improve peak shape) is common.
- Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Final Purification:

- Fractions containing Lucidin-3-O-glucoside are pooled, concentrated, and may require further purification by preparative HPLC to achieve high purity.

Analytical High-Performance Liquid Chromatography (HPLC) Method

An analytical HPLC method for the separation of anthraquinones from *Rubia tinctorum* can be adapted for the analysis of Lucidin-3-O-glucoside.

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
- Flow Rate: Approximately 1.0 mL/min.
- Detection: UV-Vis detector at 254 nm or a diode array detector (DAD) to obtain full UV spectra.

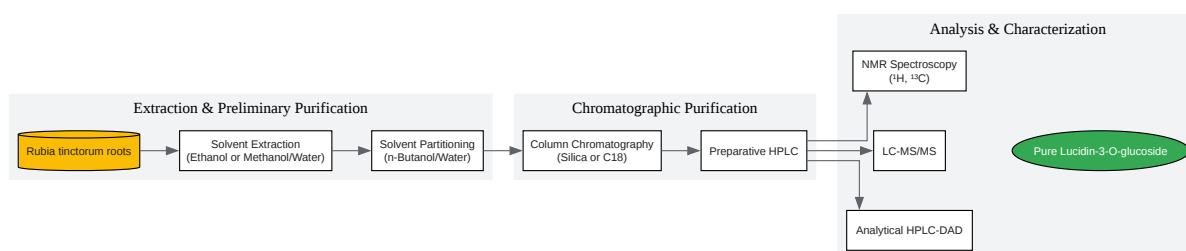
Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of Lucidin-3-O-glucoside are limited. Much of the available research focuses on the aglycone, lucidin, which has been reported to have genotoxic effects. It is important to note that the glycosylation of lucidin may significantly alter its biological properties, including its toxicity and potential therapeutic effects.

Research on a structurally different but also common anthocyanin, cyanidin-3-O-glucoside (C3G), has shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, often through modulation of signaling pathways such as AMPK, Nrf2, and MAPK. However, it is crucial to emphasize that these findings cannot be directly extrapolated to Lucidin-3-O-glucoside due to significant structural differences.

Further research is required to elucidate the specific biological activities and mechanisms of action of Lucidin-3-O-glucoside.

Workflow for Isolation and Characterization



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Caption: Workflow for the isolation and characterization of Lucidin-3-O-glucoside.

Conclusion

Lucidin-3-O-glucoside is an anthraquinone glycoside with a well-defined chemical structure. While its presence in *Rubia tinctorum* is established, detailed experimental data, particularly comprehensive spectroscopic and biological activity information, remain scarce in publicly accessible literature. The protocols and data presented in this guide are compiled from existing knowledge on related compounds and provide a framework for researchers to pursue further investigation into the properties and potential applications of this natural product. Further studies are warranted to fully characterize Lucidin-3-O-glucoside and to explore its biological effects and potential for drug development, distinguishing its activity profile from that of its aglycone and other related glycosides.

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